13(S)-HODE-biotin
Overview
Description
This would typically include the compound’s chemical formula, its structure, and its role or function if it’s a biological molecule .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Role in Biotin Metabolism and Gene Regulation :
- Biotin serves as a coenzyme for five carboxylases and is covalently attached to lysine residues in histones, affecting chromatin structure and gene regulation. It plays crucial roles in biotin homeostasis, involving proteins like holocarboxylase synthetase and biotinidase, and is linked to various metabolic and genetic functions (Zempleni, Wijeratne, & Hassan, 2021).
Impact on Cellular Processes and Signaling Pathways :
- 13-HODE, a lipoxygenase metabolite of linoleic acid, influences nuclear signaling events in the epidermis, involving the PKC-MAP-kinase pathway. It has been observed to reverse epidermal hyperproliferation induced by docosahexaenoic acid on guinea pig skin (Mani, Iversen, & Ziboh, 1998).
- Novel membrane target proteins for hydroxy fatty acids like HETEs and HODEs have been identified, showing their involvement in cellular actions like cell proliferation and enzyme regulation (Kang, Phillips, & Vanderhoek, 1999).
Applications in Disease Research :
- Decreased levels of 13-S-HODE and expression of 15-lipoxygenase-1 in human colon cancers suggest its potential role in tumor suppression. 13-S-HODE can inhibit cell proliferation and induce apoptosis in transformed colonic epithelial cells (Shureiqi et al., 1999).
- Dietary 13-HODE from linoleic acid is absorbed and incorporated into tissues like liver and adipose, indicating its potential effects on tissue physiology and metabolism (Zhang et al., 2020).
Impact on Immunological and Inflammatory Functions :
- Biotin regulates immunological and inflammatory functions, influencing cellular metabolic pathways and transcriptional factors. It has therapeutic effects on metal allergies and is involved in epigenetic and chromatin regulation (Kuroishi, 2015).
Mechanism of Action
Biochemical Pathways
It’s suggested that the compound may play a role in the metabolism of amino acids and short-chain fatty acids
Result of Action
It’s suggested that the compound may contribute to plaque formation by activating certain transcription factors . This could lead to an increase in the uptake of lipids by macrophages, potentially increasing plaque size .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(9E,11E,13S)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7+,17-12+/t22-,23-,24+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSREJALHGALEV-VYRDBPJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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